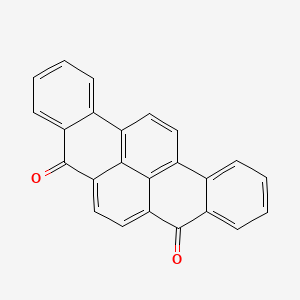

Benzo(rst)pentaphene-5,8-dione

Description

Benzo(rst)pentaphene-5,8-dione within the Context of Polycyclic Aromatic Hydrocarbon Chemistry

This compound, with the chemical formula C₂₄H₁₄O₂, belongs to the extensive class of compounds known as Polycyclic Aromatic Hydrocarbons (PAHs). chemnet.comnih.gov PAHs are characterized by their structure of fused aromatic rings. researchgate.netresearchgate.net This compound is a direct derivative of benzo[rst]pentaphene (BPP), a PAH composed of five fused benzene (B151609) rings. lookchem.comnih.gov The parent BPP is noted for its intriguing structure which combines both zigzag and armchair edges, a feature that can be a key building block for developing multifunctional organic materials. researchgate.netresearchgate.netbeilstein-journals.org

The structure of this compound is based on this BPP core, but with two ketone functional groups (=O) at the 5 and 8 positions, transforming the hydrocarbon into a dione (B5365651). This modification places it into the sub-category of polycyclic aromatic quinones, which are known for their distinctive electronic and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₂₄H₁₄O₂ | |

| Molecular Weight | 334.37 | g/mol |

| Boiling Point (Predicted) | 545 - 598.4 | °C at 760 mmHg |

| Melting Point (Predicted) | 308 | °C |

| Flash Point (Predicted) | 217.3 | °C |

| Density (Predicted) | 1.375 - 1.38 | g/cm³ |

| Water Solubility (Predicted) | 3.90e-8 | mol/L |

| LogP (Octanol-Water Partition Coefficient) | 4.80 |

Data sourced from EPA CompTox Chemicals Dashboard and ChemNet. chemnet.comepa.gov

Significance of Quinone Moieties in Extended Aromatic Systems

The presence of quinone moieties—in this case, a dione—in an extended aromatic system like benzo[rst]pentaphene is highly significant. Quinones are known to impart specific reactivity and electronic characteristics to a molecule. In large, conjugated systems, these diketone groups can profoundly influence the compound's properties. cymitquimica.com For instance, in the related but larger compound Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (also known as violanthrone), the extensive conjugation and the presence of dione groups contribute to its stability and electronic behavior, making it a compound of interest in organic synthesis and materials science. cymitquimica.comtandfonline.com

The quinone groups introduce a charge-transfer character to the molecule. For this compound, this results in improved absorption and emission from its first excited singlet (S₁) state. researchgate.netresearchgate.netbeilstein-journals.org This intramolecular charge-transfer character is a key feature that distinguishes it from its parent hydrocarbon, BPP. researchgate.netresearchgate.netbeilstein-journals.org Research has shown that this modification leads to a significantly enhanced photoluminescence quantum yield (PLQY), a measure of fluorescence efficiency. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-journals.org This enhancement makes such compounds potential candidates for applications as fluorophores or in organic electronics. researchgate.netcymitquimica.com

Table 2: Comparative Photoluminescence Quantum Yield (PLQY)

| Compound | PLQY (%) | Key Structural Feature |

|---|---|---|

| Benzo[rst]pentaphene (BPP) | 13% | Pristine PAH |

| This compound (BPP-dione) | 62% | Dione (Quinone) Moiety |

| 5-isopropoxybenzo[rst]pentaphene (BPP-OiPr) | 73% | Electron-donating Group |

This table illustrates how functionalization of the BPP core, particularly with a dione moiety or an electron-donating group, significantly enhances fluorescence efficiency. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-journals.org

Historical Development and Contemporary Academic Interest in this compound Research

The history of this compound is intrinsically linked to its parent PAH, Benzo[rst]pentaphene (BPP). The initial synthesis of BPP was reported by Scholl and Neumann in 1922, with improved methods developed over the subsequent decades. nih.govbeilstein-journals.org For much of its history, this compound was primarily known simply as an oxidation product of BPP. beilstein-journals.org

While the parent compound and related large PAHs like violanthrone (B7798473) and isoviolanthrone (B85859) have been cornerstones in the dye industry for over a century, detailed investigation into the specific properties of this compound is a more recent development. tandfonline.comchemicalbook.com Contemporary academic interest has shifted from simple synthesis to a detailed characterization of its photophysical properties. nih.gov It was not until recently that the detailed optical properties of this specific dione were described in the literature. beilstein-journals.org

Modern research has focused on its potential as a highly luminescent material. Studies published around 2025 revealed its high photoluminescence quantum yield (62%) and intramolecular charge-transfer properties, sparking new interest in its potential application as a fluorophore. researchgate.netbeilstein-journals.orgbeilstein-journals.org This research is part of a broader trend in materials science exploring how the functionalization of well-known PAH cores can unlock novel optical and electronic properties for advanced applications. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H12O2 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,9,11,14,16,18,20(24),21-undecaene-8,13-dione |

InChI |

InChI=1S/C24H12O2/c25-23-17-7-3-1-5-13(17)15-9-10-16-14-6-2-4-8-18(14)24(26)20-12-11-19(23)21(15)22(16)20/h1-12H |

InChI Key |

BYJQUJKAHCZMAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC=C6C5=O)C2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzo Rst Pentaphene 5,8 Dione and Its Structural Analogues

Strategies for the Synthesis of Benzo[rst]pentaphene Core Precursors

The construction of the foundational benzo[rst]pentaphene core is the initial and crucial step in the synthesis of Benzo(rst)pentaphene-5,8-dione. Various methods have been developed over the decades since its first synthesis. beilstein-journals.org

Dehydrative π-Extension (DPEX) Reactions and Variants

A significant advancement in the synthesis of the benzo[rst]pentaphene (BPP) core is the dehydrative π-extension (DPEX) reaction. beilstein-journals.orgresearchgate.netnih.gov This method offers a facile and efficient route to the BPP framework. beilstein-journals.orgresearchgate.net The DPEX reaction typically involves the acid-catalyzed cyclization of a suitably designed precursor, often a dialdehyde (B1249045), to extend the π-conjugated system. beilstein-journals.org For instance, pristine BPP has been synthesized from a dialdehyde precursor in a 60% yield on a 0.1 g scale. beilstein-journals.org

The versatility of the DPEX reaction allows for the synthesis of not only the parent BPP but also its derivatives by using appropriately substituted precursors. beilstein-journals.org However, scaling up the DPEX reaction can present challenges, with yields sometimes decreasing as the reaction scale increases. beilstein-journals.org For example, when the synthesis of BPP from a dialdehyde was scaled up to 1.0 g, the yield dropped to 40%. beilstein-journals.org

Targeted Oxidation Reactions for this compound Formation

Once the benzo[rst]pentaphene core is established, the next critical step is the targeted oxidation to introduce the dione (B5365651) functionality at the 5- and 8-positions. This compound is a known oxidation product of BPP. beilstein-journals.org

Catalytic Oxidation Protocols (e.g., FeCl3/SiO2)

Iron(III) chloride (FeCl₃) has been recognized as a versatile reagent for oxidative C-C coupling reactions. nii.ac.jppsu.edu Its use, particularly when supported on silica (B1680970) gel (FeCl₃/SiO₂), provides a mild and effective system for intramolecular cyclizations and other oxidative transformations. psu.edursc.org The FeCl₃/SiO₂ protocol has been successfully applied in the synthesis of complex cyclic systems. psu.edu In the context of this compound synthesis, the oxidation of a substituted BPP derivative, 5-isopropoxybenzo[rst]pentaphene, using ferric chloride has been reported to yield the corresponding dione in 70% yield. researchgate.net This demonstrates the efficacy of iron-based oxidants in achieving the desired transformation.

The general mechanism of FeCl₃-promoted oxidation often involves the generation of aromatic radical cations. nii.ac.jp The reaction between an aromatic compound and two equivalents of FeCl₃ can lead to the formation of a radical cation paired with an FeCl₄⁻ anion. nii.ac.jp This reactive intermediate can then undergo further reactions, such as coupling or, in this case, oxidation.

Mechanistic Investigations of Oxidation Pathways

The oxidation of benzo[rst]pentaphene to its 5,8-dione derivative significantly alters the electronic properties of the molecule. The introduction of the ketone groups breaks the symmetry of the BPP core, which can lead to changes in its photophysical characteristics. researchgate.net For instance, the parent BPP has a relatively low photoluminescence quantum yield (PLQY) of 13%, which is attributed to a symmetry-forbidden nature of its first excited singlet state. beilstein-journals.org In contrast, this compound exhibits an enhanced PLQY of 62%. researchgate.net This enhancement is due to the oxidation allowing for a previously forbidden optical transition to become allowed. researchgate.netresearchgate.net The oxidation process can be considered a form of functionalization that directly impacts the electronic structure, leading to desirable properties.

Divergent Synthesis of Functionalized Benzo[rst]pentaphene-5,8-dione Derivatives

The functionalization of the this compound core allows for the fine-tuning of its properties for various applications. nii.ac.jpnsf.govrsc.org A divergent synthetic approach, where a common intermediate is used to create a variety of derivatives, is a powerful strategy.

Starting from the benzo[rst]pentaphene core, various functional groups can be introduced. For example, the synthesis of 5-isopropoxybenzo[rst]pentaphene was achieved, which could then be oxidized to the corresponding dione. beilstein-journals.orgresearchgate.net This demonstrates a two-step approach to a functionalized dione.

Furthermore, other derivatives of the BPP core have been synthesized, such as those with bis(methoxyphenyl)amino groups, which exhibit interesting electronic properties like intramolecular charge transfer. nii.ac.jpnsf.govrsc.org While not diones, these syntheses showcase the potential for creating a diverse library of functionalized benzo[rst]pentaphene compounds. The synthesis of a dimeric version, 5,5'-bibenzo[rst]pentaphene, also highlights the modularity of the synthetic approaches. nih.govnii.ac.jp These strategies could potentially be adapted to create functionalized this compound derivatives.

Below is an interactive data table summarizing the synthesis of some Benzo[rst]pentaphene derivatives.

| Precursor/Starting Material | Reaction/Method | Product | Yield | Reference(s) |

| Dialdehyde 1 | DPEX reaction | Benzo[rst]pentaphene (BPP) | 60% (0.1 g scale) | beilstein-journals.org |

| Dialdehyde 1 | DPEX reaction | Benzo[rst]pentaphene (BPP) | 40% (1.0 g scale) | beilstein-journals.org |

| Dialdehyde 1 | Modified DPEX reaction | 5-isopropoxybenzo[rst]pentaphene | 55% | beilstein-journals.org |

| 5-isopropoxybenzo[rst]pentaphene | Oxidation with Ferric Chloride | This compound | 70% | researchgate.net |

| Benzo[rst]pentaphene | Bromination with NBS | 5-bromobenzo[rst]pentaphene | 88% | nii.ac.jp |

| 5-bromobenzo[rst]pentaphene | Yamamoto coupling | 5,5'-Bibenzo[rst]pentaphene | Not specified | nii.ac.jp |

Scale-Up Considerations and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful consideration of process optimization to maintain efficiency and yield.

As observed with the DPEX synthesis of the BPP core, a decrease in yield can occur upon scaling up the reaction. beilstein-journals.org This highlights the need to re-optimize reaction conditions, such as concentration and stoichiometry of reagents, for larger batches. beilstein-journals.org For the synthesis of 5-isopropoxybenzo[rst]pentaphene, optimization of the amount of SnCl₂·2H₂O and the solvent ratios was crucial to selectively obtain the desired product in good yield. beilstein-journals.org

For the oxidation step, the choice of a robust and scalable catalytic system is important. While FeCl₃ is an inexpensive and readily available oxidant, its application on a large scale may require optimization of reaction time, temperature, and purification methods to ensure consistent product quality. psu.edu The use of a solid-supported catalyst like FeCl₃/SiO₂ could simplify work-up procedures, which is a significant advantage in large-scale synthesis. psu.edursc.org

The synthesis of related complex PAHs, such as dibenzo[hi,st]ovalene, has also been explored, with multi-step syntheses that include reactions like Suzuki coupling and acid-catalyzed oxidative cyclization. rsc.orgiiserpune.ac.in The challenges and optimization strategies from these related syntheses can provide valuable insights for the scalable production of this compound and its derivatives.

Comprehensive Spectroscopic Characterization and Photophysical Elucidation of Benzo Rst Pentaphene 5,8 Dione

Electronic Absorption Spectroscopy of Benzo(rst)pentaphene-5,8-dione

The electronic absorption properties of this compound reveal distinguishing features when compared to its parent compound, Benzo(rst)pentaphene (BPP). The introduction of the dione (B5365651) functionality significantly alters the electronic structure, leading to notable changes in its interaction with light.

Analysis of Electronic Transitions and Vibronic Progression

The absorption spectrum of this compound is characterized by a broad absorption that extends to approximately 540 nm, with indistinct maxima observed at 469 nm and 497 nm. researchgate.net A significant finding is the dramatically enhanced molar extinction coefficient for the lowest-energy absorption band, recorded at 17,000 M⁻¹ cm⁻¹. researchgate.net This is a stark contrast to the parent BPP, where the transition to the first excited singlet state (S1) is formally forbidden. d-nb.info The oxidation to the dione derivative appears to make this optical transition to the S1 state an allowed process. researchgate.netd-nb.info This suggests a fundamental change in the symmetry of the molecule's electronic states upon the addition of the ketone groups.

Solvent Effects on Absorption Spectra

The electronic absorption spectrum of this compound demonstrates a notable dependence on the polarity of the solvent. beilstein-journals.org Significant differences are observed in the absorption spectra when measured in various solvents, indicating a change in the electronic distribution within the molecule in response to the surrounding medium. beilstein-journals.org This behavior is often indicative of a molecule with a significant dipole moment and the presence of charge-transfer characteristics in its electronic states.

Emission Spectroscopy of this compound

The emission properties of this compound are as noteworthy as its absorption characteristics, displaying significantly enhanced luminescence compared to its parent compound and a strong sensitivity to its environment.

Evaluation of Photoluminescence Quantum Yield (PLQY)

This compound exhibits a remarkably high photoluminescence quantum yield (PLQY) of 62%. d-nb.inforesearchgate.net This is a substantial improvement over the pristine Benzo(rst)pentaphene, which has a PLQY of only 13%. d-nb.info The enhanced emission efficiency suggests that the structural modifications not only make the S1 transition more allowed but also reduce the rates of non-radiative decay pathways.

Characterization of Intramolecular Charge-Transfer (ICT) States

The photophysical behavior of this compound is indicative of an intramolecular charge-transfer (ICT) character. d-nb.inforesearchgate.net Upon photoexcitation, there is a redistribution of electron density within the molecule, leading to a more polar excited state compared to the ground state. This ICT characteristic is a key factor influencing both its absorption and emission properties, particularly its sensitivity to solvent polarity. d-nb.info

Solvent-Dependent Photoluminescence Behavior

A hallmark of the ICT nature of this compound is its pronounced solvent-dependent photoluminescence. d-nb.info As the polarity of the solvent increases, a considerable redshift (bathochromic shift) is observed in the emission maximum. beilstein-journals.org For instance, the emission maximum shifts from 538 nm in the nonpolar solvent toluene (B28343) to 572 nm in the highly polar solvent dimethylformamide (DMF). beilstein-journals.org This solvatochromism is a direct consequence of the stabilization of the polar excited ICT state by more polar solvent molecules. beilstein-journals.org Concurrently, with increasing solvent polarity, a noticeable disappearance of a shoulder peak in the emission spectrum is observed. beilstein-journals.org

| Solvent | Emission Maximum (nm) |

| Toluene | 538 |

| Tetrahydrofuran (THF) | - |

| Dichloromethane (CH2Cl2) | - |

| Dimethylformamide (DMF) | 572 |

Advanced Time-Resolved Spectroscopic Probes

Advanced spectroscopic techniques are crucial for understanding the behavior of molecules after they absorb light. These methods allow researchers to track the energy and structural changes that occur on incredibly short timescales.

Femtosecond Transient Absorption Spectroscopy for Excited State Dynamics

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful technique used to study the dynamics of photoexcited states on a femtosecond (10⁻¹⁵ s) timescale. However, detailed investigations into the excited-state dynamics of this compound using fs-TA have not been extensively reported in the scientific literature.

While specific fs-TA data is not available, related photophysical studies have characterized the first excited singlet state (S₁) of this compound. beilstein-journals.org Research indicates that this excited state possesses an intramolecular charge-transfer (ICT) character. beilstein-journals.orgresearchgate.net This suggests that upon photoexcitation, there is a significant redistribution of electron density within the molecule. The compound displays improved absorption and emission from this S₁ state when compared to the parent Benzo(rst)pentaphene. beilstein-journals.orgresearchgate.net Further fs-TA studies would be necessary to fully elucidate the specific pathways and timescales of events such as internal conversion, intersystem crossing, and vibrational relaxation that define the de-excitation process of this molecule.

Structural Characterization Techniques

A combination of spectroscopic methods is employed to confirm the chemical structure and purity of a synthesized compound. These techniques probe different aspects of the molecule's constitution, from its atomic connectivity to its exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules in solution. The synthesis and structural proof of this compound have been confirmed using NMR spectroscopy. beilstein-journals.orgresearchgate.net Although the primary literature confirms its use, specific, detailed assignments of proton (¹H) and carbon-13 (¹³C) chemical shifts are not fully detailed within the available abstracts.

A complete NMR analysis would provide precise chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for each unique proton and carbon atom in the molecule, confirming the connectivity of the complex polycyclic aromatic framework.

Table 1: Representative NMR Data for this compound (Note: Specific experimental values are not available in the reviewed literature; this table serves as a template for the type of data obtained from NMR analysis.)

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Correlations |

|---|---|---|

| ¹H NMR | Aromatic Protons: Expected in the downfield region (approx. 7.0-9.0 ppm) | Protons on the same and adjacent rings would show correlations in a COSY spectrum. |

| ¹³C NMR | Aromatic Carbons: Expected in the downfield region (approx. 110-150 ppm) | Correlations between protons and their directly attached carbons are confirmed by HSQC/HMQC spectra. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of a molecule, which serves to confirm its elemental composition. The molecular identity of this compound has been unequivocally verified by mass spectrometry. beilstein-journals.orgresearchgate.net This technique provides a highly accurate mass-to-charge ratio (m/z) that corresponds to the compound's molecular formula.

Table 2: Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₁₂O₂ | chemeo.com |

| Molecular Weight (Calculated) | 332.35 g/mol | chemeo.com |

Solid-State Structural Analysis and Morphological Investigations

Understanding the solid-state structure and morphology of a compound is critical for its application in materials science. These properties influence bulk characteristics such as electronic conductivity and optical behavior.

While a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the literature, its morphology has been investigated using Scanning Electron Microscopy (SEM). beilstein-journals.orgresearchgate.net These investigations revealed that the compound, along with related Benzo(rst)pentaphene derivatives, forms distinct microstructures. The observed morphologies include rod-like nano- and microcrystals, as well as longer wire-like structures. beilstein-journals.orgresearchgate.net This tendency to form ordered assemblies is a key characteristic for potential applications in organic electronics.

Single-Crystal X-ray Diffraction of this compound

A comprehensive search of the available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. While the crystal structures of several derivatives of the parent compound, Benzo(rst)pentaphene, have been determined and reported, the crystallographic parameters for the dione derivative are not publicly available. nii.ac.jpnsf.govnih.gov

For related compounds, such as 2,11-di-tert-butyl-N5,N5,N8,N8-tetrakis(4-methoxyphenyl)benzo[rst]pentaphene-5,8-diamine, single-crystal X-ray analysis has been successfully employed to elucidate its molecular structure. nii.ac.jpnsf.gov In this derivative, the core Benzo(rst)pentaphene plane is substituted, and the packing arrangement in the crystal lacks significant intermolecular interactions due to the bulky peripheral groups. nsf.gov However, without a direct crystallographic study of this compound, detailed information regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions remains undetermined.

Table 1: Crystallographic Data for this compound (Data not available in the searched literature)

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

Microscopic Characterization of Crystalline Morphologies (e.g., SEM for Nano- and Microcrystals, Wires)

Scanning Electron Microscopy (SEM) studies have revealed the formation of distinct crystalline morphologies for this compound. The compound has been observed to form rod-like nano- and microcrystals. beilstein-journals.orgresearchgate.net Furthermore, the formation of longer, wire-like structures has also been documented. beilstein-journals.orgresearchgate.net

These morphological characteristics are believed to be influenced by the inherent nature of the Benzo(rst)pentaphene core structure. beilstein-journals.org Similar rod-shaped crystals and nanowires have been observed for the parent Benzo(rst)pentaphene and some of its derivatives, suggesting a common crystallization behavior driven by the planar aromatic system. beilstein-journals.org The dimensions of these crystalline structures can vary, with nano- and microcrystals exhibiting a range of sizes. beilstein-journals.orgresearchgate.net

Table 2: Observed Crystalline Morphologies of this compound

| Morphology | Description |

|---|---|

| Nanocrystals | Rod-like structures with dimensions on the nanometer scale. |

| Microcrystals | Rod-like structures with dimensions on the micrometer scale. |

Quantum Chemical and Computational Modeling of Benzo Rst Pentaphene 5,8 Dione

Density Functional Theory (DFT) for Ground State Electronic Properties

DFT calculations are instrumental in characterizing the ground-state electronic properties of molecules. For Benzo(rst)pentaphene-5,8-dione, these calculations reveal how the introduction of dione (B5365651) functional groups modifies the electronic landscape of the parent Benzo[rst]pentaphene (BPP) core. beilstein-journals.orgresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for determining the electronic and optical properties of a molecule. DFT calculations show that the introduction of the two oxygen atoms in this compound significantly lowers the energies of these frontier orbitals compared to the parent BPP. beilstein-journals.org

Calculations performed at the B3LYP/6-311G(d,p) level of theory determined the HOMO and LUMO energy levels for this compound to be -6.18 eV and -3.31 eV, respectively. beilstein-journals.org This results in a HOMO-LUMO gap of 2.87 eV, which is smaller than that of the parent BPP (3.24 eV). beilstein-journals.org This reduced energy gap is consistent with the red-shifted absorption observed experimentally for the dione derivative. beilstein-journals.org The molecular orbital diagrams show the spatial distribution of the electron density for these key orbitals. beilstein-journals.org

| Molecular Orbital | Energy (eV) | Source |

|---|---|---|

| HOMO | -6.18 | beilstein-journals.org |

| LUMO | -3.31 | beilstein-journals.org |

| HOMO-LUMO Gap | 2.87 | beilstein-journals.org |

The molecular geometry of this compound has been optimized using DFT calculations. beilstein-journals.org The results from these theoretical models are in excellent agreement with experimental data obtained from X-ray crystallography for related BPP derivatives. beilstein-journals.orgnsf.gov This consistency validates the accuracy of the computational model. The optimized structure reveals a largely planar polycyclic aromatic backbone, which is characteristic of such fused-ring systems and is crucial for its electronic properties, facilitating π-electron delocalization across the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

TD-DFT is a powerful method for investigating the nature of electronic transitions and the photophysical properties of molecules. It has been employed to understand the absorption, emission, and charge transfer characteristics of this compound. beilstein-journals.orgresearchgate.net

TD-DFT calculations, performed at the M062X/6-311G(d,p) level of theory with a toluene (B28343) solvent model, have been used to simulate the electronic absorption spectrum of this compound. beilstein-journals.orgbeilstein-journals.org The calculations predict the longest-wavelength absorption maximum (corresponding to the S₀ → S₁ transition) to be at 432 nm. beilstein-journals.orgresearchgate.net This calculated value is in good agreement with the experimental UV-vis absorption spectrum, which shows a broad absorption band extending to 540 nm with featureless maxima observed at 469 and 497 nm. beilstein-journals.orgresearchgate.net Compared to the parent BPP, the dione derivative exhibits significantly improved absorption and emission from its first excited singlet (S₁) state. researchgate.net

A key finding from TD-DFT calculations is the significant oscillator strength (f) associated with the S₀ → S₁ transition of this compound. The calculated oscillator strength for this transition is 0.5674. beilstein-journals.orgresearchgate.net This value is remarkably high, especially when contrasted with the parent BPP, whose S₁ state is symmetry-forbidden, resulting in a very low photoluminescence quantum yield. researchgate.netnih.gov The large oscillator strength for the dione indicates that the electronic transition is optically allowed and highly probable, explaining its strikingly enhanced molar extinction coefficient (ε = 17000 M⁻¹ cm⁻¹) compared to BPP. researchgate.netresearchgate.net This transition is primarily attributed to the HOMO → LUMO transition. beilstein-journals.orgresearchgate.net

| Excited State | Wavelength (nm) | Oscillator Strength (f) | Major Contributions | Source |

|---|---|---|---|---|

| S₁ | 432 | 0.5674 | HOMO → LUMO | beilstein-journals.orgresearchgate.net |

| S₅ | 309 | 0.1128 | HOMO-4 → LUMO | beilstein-journals.org |

Advanced Computational Approaches for Spectroscopic Prediction

Advanced computational methods are crucial for accurately predicting the spectroscopic properties of complex molecules like this compound. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to simulate electronic absorption spectra. beilstein-journals.orgresearchgate.net For this compound, TD-DFT calculations have been performed to understand its optical properties. beilstein-journals.org

One study utilized TD-DFT calculations at the M062X/6-311G(d,p) level of theory with toluene as the solvent model to simulate the absorption spectrum. beilstein-journals.org The results were in good agreement with experimental data, which showed a broad absorption extending to 540 nm with a peak at 305 nm and featureless maxima at 469 and 497 nm. beilstein-journals.orgresearchgate.net The calculations identified the longest-wavelength absorption maximum at 432 nm (with an oscillator strength, f = 0.5674) as the S₀ → S₁ transition, which is primarily attributed to the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. beilstein-journals.orgresearchgate.net This demonstrates the predictive power of TD-DFT in elucidating the electronic structure and transitions of this molecule.

The choice of density functional and basis set is critical for the accuracy of these predictions. mdpi.com For large polycyclic aromatic hydrocarbons (PAHs), various functionals such as BP86, PBE0, B3LYP, and ωB97XD have been tested to compute absorption spectra. mdpi.com For this compound, the geometries and molecular orbitals are often calculated at the B3LYP/6-311G(d,p) level of theory. beilstein-journals.org

Furthermore, emerging techniques like machine learning and artificial neural networks are being developed to predict the infrared spectra of large PAHs, offering a balance between the accuracy of quantum methods and the efficiency of empirical potentials. arxiv.orgcompchem.nl These methods, while not yet specifically applied to this compound in the reviewed literature, represent a promising future direction for the high-throughput screening and prediction of spectroscopic properties for this class of compounds. arxiv.orgresearchgate.net

Table 1: Calculated Spectroscopic Data for this compound

| Computational Method | Calculated Property | Value | Reference |

| TD-DFT (M062X/6-311G(d,p)) | Longest-wavelength absorption (S₀ → S₁) | 432 nm | beilstein-journals.orgresearchgate.net |

| TD-DFT (M062X/6-311G(d,p)) | Oscillator strength (f) for S₀ → S₁ transition | 0.5674 | beilstein-journals.org |

| DFT (B3LYP/6-311G(d,p)) | HOMO Energy | -6.18 eV | beilstein-journals.org |

| DFT (B3LYP/6-311G(d,p)) | LUMO Energy | -3.31 eV | beilstein-journals.org |

| DFT (B3LYP/6-311G(d,p)) | HOMO–LUMO gap | 2.87 eV | beilstein-journals.org |

Computational Studies on Intermolecular Interactions and Solid-State Packing

Computational studies are instrumental in understanding the non-covalent interactions that govern the solid-state packing of this compound and related compounds. These interactions, such as π-π stacking, are critical in determining the material's electronic and photophysical properties in the solid state. researchgate.netbeilstein-journals.org

While specific studies focusing solely on the solid-state packing of unsubstituted this compound are not extensively detailed in the provided results, research on its derivatives and parent compounds provides significant insights. For instance, studies on a substituted derivative, 5-isopropoxybenzo[rst]pentaphene, revealed a lamellar π-π stacking motif with a plane-to-plane distance of 3.45 Å. researchgate.net DFT calculations have been shown to accurately model the optimized geometry of such structures. beilstein-journals.org

For related violanthrone (B7798473) derivatives, which share a similar polycyclic aromatic core, the length of alkyl substituents has been found to significantly influence intermolecular π-π interactions. beilstein-journals.org Shorter alkyl chains lead to stronger π-π interactions and higher charge carrier mobility. beilstein-journals.org Computational modeling, in conjunction with experimental techniques like X-ray diffraction (XRD), helps to elucidate how molecular structure dictates packing arrangements. researchgate.net For example, in 8,8′-dimesityl-5,5′-bibenzo[rst]pentaphene, the mesityl groups are nearly perpendicular to the BPP plane, which reduces intermolecular interactions. nih.gov

These computational approaches allow for the rationalization of observed crystal structures and the prediction of how modifications to the molecular structure will influence solid-state organization. This is crucial for designing materials with desired properties for applications in organic electronics. mdpi.comresearchgate.net

Table 2: Intermolecular Interaction Data for a Benzo(rst)pentaphene Derivative

| Compound | Packing Motif | Interplanar Distance (π-π stacking) | Reference |

| 5-isopropoxybenzo[rst]pentaphene | Lamellar π-π stacking | 3.45 Å | researchgate.net |

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of molecular aggregation in solution and the early stages of crystal nucleation. While specific MD simulations for the aggregation of this compound were not found in the search results, studies on analogous systems highlight the utility of this approach.

For instance, MD simulations have been used to understand the binding arrangements of complex polycyclic aromatic compounds like asphaltenes, considering factors such as aromatic core size, solvent properties, and thermodynamic conditions. researchgate.net Similarly, MD simulations have been employed to study the conformational properties of adducts formed between benzo[a]pyrene-7,8-quinone (a related dione) and DNA, revealing how the molecule orients itself within the DNA grooves. nih.gov

In the context of violanthrone derivatives, which are structurally related to this compound, MD simulations could be used to explore how substituents and solvent conditions affect π-π stacking and aggregation in solution. beilstein-journals.orgresearchgate.net It has been shown experimentally that for a soluble violanthrone derivative, the aggregation and π-π stacking can be enhanced by introducing a poor solvent, leading to improved charge transport properties in the resulting thin films. researchgate.net MD simulations could provide an atomistic-level understanding of this process, predicting how molecules arrange themselves in aggregates and how this arrangement impacts electronic properties. researchgate.net These computational techniques are vital for bridging the gap between single-molecule properties and bulk material performance.

Benzo Rst Pentaphene 5,8 Dione in Advanced Organic Materials and Optoelectronic Devices

Role of Benzo(rst)pentaphene-5,8-dione in Organic Electronics.beilstein-journals.org

This compound is a derivative of benzo[rst]pentaphene, a polycyclic aromatic hydrocarbon known for its intriguing combination of zigzag and armchair edges, which can be a foundational element for creating multifunctional organic materials. beilstein-journals.orgbeilstein-journals.org The dione (B5365651) functionalization significantly alters the electronic properties of the parent compound, leading to characteristics desirable for organic electronic devices.

Compared to the parent benzo[rst]pentaphene, this compound exhibits improved absorption and emission properties. beilstein-journals.org It displays a significant photoluminescence quantum yield (PLQY) of 62%, a substantial increase from the 13% PLQY of the pristine benzo[rst]pentaphene. beilstein-journals.org This enhanced luminescence is a key attribute for its potential use in various optoelectronic applications. Furthermore, the molecule exhibits an intramolecular charge-transfer character, a property that is highly relevant for its application in organic electronic devices. beilstein-journals.org

Application in Organic Field-Effect Transistors (OFETs).beilstein-journals.org

While direct applications of this compound in Organic Field-Effect Transistors (OFETs) have not been extensively reported in the literature, its inherent properties suggest significant potential. The performance of OFETs is critically dependent on the charge transport characteristics of the organic semiconductor used. The planar structure of polycyclic aromatic hydrocarbons like this compound can facilitate π-π stacking in the solid state, which is a key requirement for efficient charge transport.

The presence of electron-withdrawing dione groups can influence the frontier molecular orbital energy levels (HOMO and LUMO), potentially rendering it suitable as an n-type or ambipolar semiconductor. The ability of its parent compound, benzo[rst]pentaphene, to form ordered structures is a promising indicator. For instance, functionalization of the benzo[rst]pentaphene core has been shown to be a viable strategy for developing hole-transporting materials. nsf.gov The observed self-assembly of this compound into nano- and microcrystals further supports its potential for creating well-ordered thin films, a prerequisite for high-performance OFETs. beilstein-journals.org

Integration into Organic Light-Emitting Diodes (OLEDs).beilstein-journals.org

The strong luminescence of this compound makes it a promising candidate for use in Organic Light-Emitting Diodes (OLEDs). A high photoluminescence quantum yield is a primary requirement for efficient light emission in OLEDs. With a PLQY of 62%, this compound stands out as a potentially efficient emitter. beilstein-journals.org

Its intramolecular charge-transfer character can also be advantageous in OLEDs. This property can influence the emission color and can be tuned through molecular design. The development of efficient emitters is a continuous effort in OLED technology, and materials like this compound, with their intriguing optical properties, are of significant interest. beilstein-journals.org The ability to form stable nano- and microcrystalline structures could also contribute to the morphological stability of the emissive layer in an OLED device. beilstein-journals.org

Fundamental Investigations of Charge Transport Mechanisms in this compound-Based Systems.beilstein-journals.org

The investigation of charge transport mechanisms in this compound is crucial for optimizing its performance in electronic devices. The charge transport in organic semiconductors is governed by the molecular packing in the solid state and the electronic coupling between adjacent molecules. The planar structure of this compound suggests that charge transport would likely occur via a hopping mechanism between localized states on individual molecules.

The intramolecular charge-transfer nature of the molecule indicates that upon excitation, there is a spatial separation of charge. beilstein-journals.org This characteristic can have a profound impact on how charges move through a material composed of these molecules. Understanding the interplay between the molecular structure, solid-state packing, and the resulting charge transport properties is essential for designing materials with improved mobility and device performance. While detailed studies on the charge transport of this specific dione are not yet prevalent, the broader understanding of charge transport in polycyclic aromatic hydrocarbons provides a solid foundation for future investigations.

Design Principles for High-Performance Organic Materials.beilstein-journals.org

The development of high-performance organic materials based on the this compound scaffold relies on several key design principles. The core polycyclic aromatic structure provides a rigid and planar framework, which is beneficial for intermolecular interactions and charge transport.

Key Design Strategies:

Functionalization: The introduction of various functional groups onto the benzo[rst]pentaphene core can be used to tune the material's electronic and optical properties. For instance, the dione groups in this compound significantly enhance its luminescent properties compared to the parent compound. beilstein-journals.org Attaching electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby controlling the charge injection and transport properties.

Intermolecular Interactions: The design should aim to maximize intermolecular electronic coupling. This can be achieved through molecular structures that encourage co-facial π-stacking. The formation of ordered nano- and microstructures is a direct consequence of favorable intermolecular interactions. beilstein-journals.org

Development of this compound as a Luminescent Material and Fluorophore.beilstein-journals.org

This compound has shown significant promise as a luminescent material and fluorophore due to its enhanced photophysical properties compared to its parent compound, benzo[rst]pentaphene. beilstein-journals.org

The photoluminescence quantum yield (PLQY) is a critical parameter for a luminescent material, and this compound exhibits a remarkably high PLQY of 62%. beilstein-journals.org This value is a significant improvement over the pristine benzo[rst]pentaphene, which has a PLQY of only 13%. beilstein-journals.org This enhancement is attributed to the electronic perturbations introduced by the dione functionality.

The compound also displays an intramolecular charge-transfer (ICT) character. beilstein-journals.org This means that upon photoexcitation, there is a redistribution of electron density within the molecule, leading to a more polar excited state. This ICT character can influence the emission wavelength and its sensitivity to the local environment, making it potentially useful as a fluorescent probe. The intriguing optical properties of this compound and its derivatives position them as strong candidates for applications as fluorophores. beilstein-journals.org

Below is a table summarizing the photophysical properties of this compound in comparison to related compounds.

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Photoluminescence Quantum Yield (PLQY) (%) |

| Benzo(rst)pentaphene | - | - | 13 |

| This compound | - | - | 62 |

| 5-isopropoxybenzo[rst]pentaphene | - | - | 73 |

| 5,5'-bibenzo[rst]pentaphene | - | - | 44 |

Data sourced from Beilstein J. Org. Chem. 2025, 21, 270–276. beilstein-journals.org

Fabrication and Characterization of this compound Nanoarchitectures for Device Applications.beilstein-journals.orgresearchgate.net

The ability of organic molecules to self-assemble into well-defined nanostructures is a key aspect of their application in electronic devices. This compound has been observed to form distinct nano- and microscale architectures.

Scanning electron microscopy has revealed the formation of rod-like nano- to microcrystals, as well as longer wire-like structures of benzo[rst]pentaphene derivatives. beilstein-journals.orgresearchgate.net This propensity for self-assembly into ordered, high-aspect-ratio structures is highly desirable for device fabrication. Such one-dimensional nanostructures can provide continuous pathways for charge transport, potentially leading to enhanced device performance.

The fabrication of these nanoarchitectures can typically be achieved through solution-based methods such as drop-casting, spin-coating, or controlled solvent evaporation. The morphology and dimensions of the resulting structures can be influenced by factors such as the choice of solvent, substrate temperature, and concentration.

Characterization of these nanoarchitectures involves a suite of techniques to probe their structural, morphological, and electronic properties.

Common Characterization Techniques:

Scanning Electron Microscopy (SEM): To visualize the morphology and dimensions of the nano- and microstructures. researchgate.net

Transmission Electron Microscopy (TEM): To obtain higher resolution images and information about the crystalline nature of the structures.

X-ray Diffraction (XRD): To determine the molecular packing and crystal structure within the self-assembled architectures.

Atomic Force Microscopy (AFM): To characterize the surface topography and thin-film morphology.

The fabrication of well-defined nanoarchitectures of this compound is a critical step towards harnessing its full potential in optoelectronic devices.

Structure Property Relationships and Functionalization of Benzo Rst Pentaphene 5,8 Dione Derivatives

Impact of Peripheral Substituents on Electronic and Photophysical Properties.beilstein-journals.orgnsf.govresearchgate.netnii.ac.jp

The electronic and photophysical properties of the benzo[rst]pentaphene (BPP) core are highly sensitive to the introduction of peripheral substituents. nsf.govnii.ac.jp The parent BPP molecule has a relatively low photoluminescence quantum yield (PLQY) of 13%, which is attributed to the symmetry-forbidden nature of its first excited singlet (S1) state. beilstein-journals.orgresearchgate.net However, functionalization of the BPP core can break this symmetry, leading to significant enhancements in emission. nsf.govnii.ac.jp

Electron-Donating and Electron-Withdrawing Group Effects.beilstein-journals.orgnsf.govresearchgate.net

The introduction of electron-donating groups has a profound impact on the photophysical properties of BPP derivatives. beilstein-journals.orgnsf.gov For instance, the substitution of BPP with a single electron-donating isopropoxy group (BPP-OiPr) dramatically increases the PLQY to 73%. beilstein-journals.orgresearchgate.net Similarly, functionalizing the BPP core with two powerful electron-donating bis(methoxyphenyl)amino (MeOPA) groups also results in a high PLQY of 73%. beilstein-journals.org This enhancement is due to the introduction of intramolecular charge-transfer (ICT) character into the excited state. beilstein-journals.orgresearchgate.net In the case of the MeOPA-substituted derivative, the highest occupied molecular orbital (HOMO) is primarily located on the electron-donating MeOPA units, while the lowest unoccupied molecular orbital (LUMO) resides on the BPP core. nsf.gov This spatial separation of orbitals facilitates a mixed excitonic and charge-transfer character in the S1 state, making the transition more allowed and thus enhancing luminescence. beilstein-journals.orgnsf.gov

The oxidation of BPP to form Benzo(rst)pentaphene-5,8-dione (BPP-dione) also leads to improved emission properties. beilstein-journals.orgresearchgate.net BPP-dione, which incorporates electron-withdrawing carbonyl groups, exhibits a significantly enhanced PLQY of 62% compared to the parent BPP. beilstein-journals.orgresearchgate.net This improvement is also attributed to an intramolecular charge-transfer character. beilstein-journals.orgresearchgate.net The photophysical properties of these functionalized BPPs show a dependence on solvent polarity, further confirming the charge-transfer nature of their excited states. researchgate.netd-nb.info

Below is an interactive data table summarizing the photophysical properties of select Benzo(rst)pentaphene derivatives.

| Compound | Substituent(s) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | PLQY (%) | Character |

| Pristine BPP | None | 360 | - | 13 | Symmetry-forbidden S1 |

| BPP-OiPr | Isopropoxy | 380 | - | 73 | Excitonic/Charge-transfer |

| BPP-dione | 5,8-dione | 470 | - | 62 | Intramolecular Charge-transfer |

| BPP-MeOPA | bis(methoxyphenyl)amino | 490 | - | 73 | Mixed Excitonic/Charge-transfer |

| BBPP | Dimer | - | - | 44 | Symmetry-breaking Charge-transfer |

Steric Hindrance and Conformational Effects.

The introduction of bulky substituents can induce steric hindrance, leading to conformational changes that affect the electronic properties of the molecule. In the case of 2,11-di-tert-butyl-N5,N5,N8,N8-tetrakis(4-methoxyphenyl)benzo[rst]pentaphene-5,8-diamine (BPP-MeOPA), single-crystal X-ray analysis reveals that the electron-donating MeOPA groups are almost perpendicular to the plane of the BPP core, with a dihedral angle of 79°. nii.ac.jp This twisted conformation minimizes steric repulsion between the substituents and the core. Despite this non-planar arrangement, the electronic communication between the donor groups and the acceptor core is maintained, leading to the observed charge-transfer characteristics and enhanced luminescence. nii.ac.jp

Dimerization and Extended π-Conjugation Architectures.nsf.govd-nb.infonii.ac.jpresearchgate.net

Creating dimers and other extended architectures from BPP units is another effective strategy for modifying their optoelectronic properties. nsf.govd-nb.info This approach extends the π-conjugation of the system, leading to new and often enhanced photophysical behaviors. nii.ac.jpresearchgate.net

Synthesis and Characterization of Benzo[rst]pentaphene Dimers (e.g., Bibenzo[rst]pentaphene).nii.ac.jpresearchgate.netnih.gov

An efficient and versatile synthesis for 5,5′-bibenzo[rst]pentaphene (BBPP), a dimer of BPP, has been developed. nii.ac.jp The synthesis involves the Yamamoto coupling of 5-bromo-8-mesitylbenzo[rst]pentaphene. nii.ac.jp The structure of the resulting BBPP dimer has been unambiguously confirmed by X-ray crystallography. nii.ac.jpresearchgate.net Due to the steric hindrance between the two BPP units, BBPP exhibits axial chirality, and its (M)- and (P)-enantiomers have been successfully resolved using chiral high-performance liquid chromatography. nii.ac.jpresearchgate.net Density functional theory (DFT) calculations indicate a relatively high isomerization barrier of 43.6 kcal mol⁻¹ for these enantiomers. nii.ac.jpcncb.ac.cn The dimer has been thoroughly characterized using UV-vis absorption and fluorescence spectroscopy, as well as cyclic voltammetry. nii.ac.jpcncb.ac.cn

Investigations of Symmetry Breaking Charge Transfer in Dimeric Systems.nsf.govd-nb.infonii.ac.jpresearchgate.net

The BBPP dimer exhibits intriguing photophysical properties arising from symmetry-breaking charge transfer (SB-CT) between the two BPP units. nsf.govd-nb.infonii.ac.jp While the pristine BPP monomer has a low PLQY, the BBPP dimer shows a significantly enhanced PLQY of 44%. beilstein-journals.orgnsf.govnii.ac.jp This enhancement is attributed to intensity borrowing from a higher-lying bright S2 state, a mechanism known as Herzberg-Teller vibronic coupling. nii.ac.jp More importantly, spectroscopic investigations in solvents of varying polarity have demonstrated the occurrence of SB-CT in BBPP. nii.ac.jpresearchgate.net This phenomenon suggests that in the excited state, an electron can localize on one of the BPP units, creating a charge-separated state. nii.ac.jp The potential for SB-CT in such extended π-systems opens up possibilities for applications in areas like singlet fission. nii.ac.jpresearchgate.net

Comparative Studies with Related Quinonoid Polycyclic Aromatic Hydrocarbons.rsc.orgnih.govrsc.orgrsc.org

The properties of this compound and its derivatives can be contextualized by comparing them to other quinonoid polycyclic aromatic hydrocarbons (PAHs). Quinones are a class of compounds known for their electron-accepting capabilities. The introduction of electron-withdrawing groups, such as the carbonyls in BPP-dione or fluorine atoms in other systems, is a common strategy to tune the electronic properties of organic materials. rsc.orgrsc.org For instance, in a series of benzothiazole (B30560) derivatives, the substitution of an electron-donating methyl group with an electron-withdrawing nitro group led to a significant lowering of both the HOMO and LUMO energy levels, resulting in a reduced energy gap which is beneficial for charge transport. nih.gov Similarly, the synthesis of various dihalo- and bis-aroyl-substituted benzo[1,2-b:6,5-b′]dithiophene-4,5-diones has been explored to increase electron affinity and extend conjugation for applications in organic electronics. rsc.org These studies highlight a general principle in the design of organic electronic materials: the functionalization of a PAH core with electron-donating or electron-withdrawing groups allows for the precise tuning of their optical and electronic properties. nih.gov The significant enhancement of the PLQY in BPP-dione through intramolecular charge transfer is consistent with observations in other donor-acceptor type quinonoid systems. beilstein-journals.orgresearchgate.net

Derivatization Strategies for Tunable Optical and Electronic Responses

Research into the functionalization of the this compound core is still in its nascent stages. While the parent compound, Benzo[rst]pentaphene (BPP), has seen some exploration in terms of derivatization to modulate its properties, similar detailed studies on the dione (B5365651) are not yet available. For context, strategies applied to the parent BPP have included the introduction of isopropoxy and bis(methoxyphenyl)amino groups, which have been shown to significantly enhance photoluminescence quantum yields. phantomsfoundation.comresearchgate.netbeilstein-journals.org

The dione itself, identified as an oxidation product of BPP, exhibits a notable photoluminescence quantum yield (PLQY) of 62%. This inherent emissive property suggests that its derivatization could lead to a new class of materials with tunable optoelectronic characteristics. The presence of the dione functionality introduces an intramolecular charge-transfer character, which is a promising feature for the development of advanced materials. nsf.govnii.ac.jp

Although specific derivatization strategies for this compound have not been documented, hypothetical approaches can be inferred from the reactivity of similar polycyclic aromatic quinones. Potential synthetic routes to modify its optical and electronic properties could include:

Nucleophilic Aromatic Substitution: The electron-deficient aromatic rings of the dione core could be susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

Cross-Coupling Reactions: Halogenated derivatives of this compound, if synthesized, could serve as precursors for palladium- or copper-catalyzed cross-coupling reactions, enabling the attachment of a wide array of substituents.

Modification of the Carbonyl Groups: The ketone functionalities could potentially undergo reactions such as condensation or addition, offering another avenue for structural modification.

The systematic exploration of these and other derivatization pathways would be essential to unlock the full potential of this compound as a building block for novel organic electronic materials. Detailed research is required to synthesize and characterize its derivatives and to establish clear structure-property relationships that would guide the design of materials with tailored optical and electronic responses.

Future Perspectives and Advanced Methodological Development in Benzo Rst Pentaphene 5,8 Dione Research

Innovations in Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a critical aspect of modern materials science. For complex molecules like Benzo(rst)pentaphene-5,8-dione, developing green and sustainable synthetic routes is paramount.

Current synthetic approaches often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future innovations will likely focus on several key areas:

One-Pot Reactions: Inspired by the green synthesis of other complex heterocyclic compounds like 1,5-benzodiazepines, researchers are exploring one-pot, multi-component tandem reactions. sioc-journal.cn This approach, which can involve processes like Michael addition and intramolecular cyclization, offers the potential for higher yields and atom economy by minimizing intermediate purification steps. sioc-journal.cn

Electrochemical Synthesis: Electrochemical methods present a promising green alternative to traditional chemical oxidation. acs.org By using electricity as a "reagent," these methods can reduce the need for chemical oxidants and solvents. Flow electrochemistry, in particular, can offer precise control over reaction conditions, potentially minimizing over-oxidation and degradation products, leading to higher purity and yields. acs.org

Catalytic Systems: The development of novel and efficient catalysts is crucial. This includes exploring earth-abundant metal catalysts or even metal-free catalytic systems to replace precious metal catalysts often used in cross-coupling reactions. hal.science For instance, the use of magnetic nano cobalt ferrite (B1171679) as a catalyst in the synthesis of benzodiazepines demonstrates the potential for easily recoverable and reusable catalysts, contributing to a more sustainable process. sioc-journal.cn

Solvent Selection: A shift towards greener solvents, such as water or bio-derived solvents like eucalyptol, is anticipated. hal.science The use of solvent-free or solid-state reactions, where applicable, would further enhance the sustainability of the synthesis.

A comparative look at synthetic strategies for related polycyclic aromatic hydrocarbons (PAHs) reveals a trend towards dehydrogenative annulations and other direct C-H functionalization methods, which reduce the number of synthetic steps and pre-functionalized starting materials required. acs.org Adapting these strategies for the synthesis of this compound and its derivatives will be a key area of future research.

High-Throughput Screening and Combinatorial Approaches for Material Discovery

The vast chemical space surrounding the this compound core necessitates efficient methods for discovering new materials with tailored properties. High-throughput screening (HTS) and combinatorial chemistry are powerful tools to accelerate this process.

High-Throughput Virtual Screening (HTVS):

Driven by increased computing power, HTVS has become an effective strategy for the rapid design and discovery of high-performance materials. mdpi.com This approach involves computationally screening large libraries of virtual compounds to identify candidates with desired properties before committing to their synthesis. For quinone-based materials, HTVS has been successfully used to predict properties like redox potential and solubility. mdpi.comfrontiersin.org

Key aspects of HTVS for this compound research include:

Library Generation: Creating vast virtual libraries by functionalizing the core structure with a wide array of substituent groups. mdpi.com

Property Prediction: Utilizing quantum mechanical calculations and machine learning models to predict key performance metrics. frontiersin.org For instance, functionalization with electron-donating groups like -OH and -NH2 generally lowers the redox potential, while electron-withdrawing groups have the opposite effect. mdpi.com

Data-Driven Design: The insights gained from HTVS can guide the synthesis of the most promising candidates, significantly narrowing the experimental workload. mdpi.com

Combinatorial Synthesis:

Complementing virtual screening, combinatorial synthesis allows for the rapid generation of physical libraries of compounds. This can be achieved through techniques like parallel synthesis, where multiple reactions are carried out simultaneously. The development of efficient and versatile synthetic routes, as explored for related biaryl compounds, is crucial for enabling combinatorial approaches. nih.gov

The combination of HTVS and combinatorial synthesis creates a powerful feedback loop for accelerated material discovery.

Advanced Characterization Techniques for Complex Heterostructures

To fully understand and optimize the performance of this compound in various applications, particularly within complex heterostructures, a suite of advanced characterization techniques is essential.

Spectroscopic and Microscopic Analysis: Techniques such as UV-vis absorption and fluorescence spectroscopy are fundamental for probing the photophysical properties. researchgate.netresearchgate.netbeilstein-journals.org For instance, studies have shown that this compound exhibits improved absorption and emission from the first excited singlet state with a significant photoluminescence quantum yield (PLQY) of 62%. researchgate.netbeilstein-journals.org Scanning electron microscopy (SEM) can reveal the morphology of nano- and microcrystals, such as the rod-like structures observed for derivatives of benzo[rst]pentaphene. researchgate.netbeilstein-journals.orgresearchgate.net

Transient Absorption Spectroscopy: This technique is invaluable for investigating the dynamics of excited states and charge transfer processes. researchgate.netnih.gov For example, femtosecond transient absorption spectroscopy has been used to demonstrate symmetry-breaking charge transfer in a dimer of benzo[rst]pentaphene. nih.gov

X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous structural elucidation, which is critical for understanding structure-property relationships. researchgate.netnih.gov

In Situ and Operando Techniques: To understand how these materials function within a device, characterization must be performed under operating conditions. Techniques like reactive paper spray mass spectrometry allow for rapid identification of quinones in complex matrices, which could be adapted for real-time monitoring of chemical changes in a device. nih.gov

The table below summarizes key characterization techniques and their applications in the study of this compound and related compounds.

| Technique | Information Obtained | Relevance to this compound |

| UV-vis Absorption Spectroscopy | Electronic transitions, band gap | Determining absorption spectra for light-harvesting applications. researchgate.netresearchgate.netbeilstein-journals.org |

| Fluorescence Spectroscopy | Emission properties, quantum yield | Assessing potential for use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netbeilstein-journals.org |

| Transient Absorption Spectroscopy | Excited-state dynamics, charge transfer | Understanding the mechanisms of photoinduced processes. researchgate.netnih.gov |

| Cyclic Voltammetry | Redox potentials, HOMO/LUMO energy levels | Evaluating suitability for electronic applications like transistors and solar cells. nih.gov |

| Scanning Electron Microscopy (SEM) | Morphology, crystal structure | Visualizing the self-assembly and film-forming properties. researchgate.netbeilstein-journals.orgresearchgate.net |

| X-ray Crystallography | Precise molecular structure | Establishing definitive structure-property relationships. researchgate.netnih.gov |

| Reactive Paper Spray Mass Spectrometry | In situ identification | Enabling real-time analysis of chemical transformations. nih.gov |

Multi-Scale Computational Modeling for Predictive Material Design

Computational modeling plays a crucial and increasingly predictive role in materials science. For a molecule like this compound, multi-scale modeling approaches are necessary to bridge the gap between molecular properties and macroscopic device performance.

Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) are used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and excited-state properties of individual molecules. nih.govbeilstein-journals.org These calculations are essential for predicting redox potentials, absorption spectra, and charge transfer characteristics. mdpi.comfrontiersin.orgnih.gov For instance, DFT calculations have been used to determine the isomerization barrier of related chiral biaryls. nih.gov

Molecular Dynamics (MD): MD simulations can predict the morphology and packing of molecules in the solid state, which significantly influences charge transport and other bulk properties.

Device-Scale Modeling: At a larger scale, device models can simulate the performance of, for example, an organic solar cell or an OLED incorporating this compound. These models take the material properties calculated from QM and MD as input to predict device characteristics like efficiency and stability.

The integration of these different modeling scales allows for a holistic, "materials-by-design" approach, where the properties of this compound can be computationally tuned for a specific application before synthesis.

Integration of this compound into Novel Device Architectures

The promising electronic and photophysical properties of this compound and its derivatives make them attractive candidates for a range of novel device architectures.

Organic Electronics: The tunable electronic structure of polycyclic aromatic hydrocarbons and their heteroatom-containing counterparts makes them suitable for use as p-type or n-type semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org The demonstrated high photoluminescence quantum yield of related benzo[rst]pentaphene derivatives suggests potential as emissive materials in OLEDs. researchgate.netresearchgate.netbeilstein-journals.org

Organic Photovoltaics (OPVs): The strong absorption in the visible spectrum makes this compound a potential component in organic solar cells, either as a donor or an acceptor material in the active layer. acs.org Functionalized benzo[rst]pentaphene has already shown promise as a hole-selective contact in perovskite solar cells, significantly improving their stability. beilstein-journals.org

Bioelectronics: The mixed ionic and electronic conductivity of some organic semiconductors makes them suitable for interfacing with biological systems. mdpi.com While not yet explored for this compound itself, related polycyclic aromatic compounds have been investigated for applications such as photostimulation of retinal cells. mdpi.com

Sensors: The sensitivity of the electronic and optical properties of polycyclic aromatic compounds to their chemical environment suggests potential applications in chemical sensing. acs.org

The future of this compound research lies in the synergistic combination of these advanced methodologies. Innovations in synthesis will provide access to a wider range of derivatives, which can then be rapidly screened using high-throughput computational and experimental techniques. Advanced characterization will provide a deep understanding of their properties, which will, in turn, inform the next generation of predictive models. This iterative cycle of design, synthesis, characterization, and modeling will be crucial for integrating this compound into the next generation of advanced materials and devices.

Q & A

Q. What are the established methods for synthesizing and characterizing BPP-dione?

BPP-dione is synthesized via oxidation of benzo[rst]pentaphene (BPP) under controlled conditions. Characterization typically involves UV-vis absorption and fluorescence spectroscopy to analyze photophysical properties. For example, pristine BPP exhibits a photoluminescence quantum yield (PLQY) of 13%, while its oxidized derivative, BPP-dione, requires detailed spectral analysis due to limited prior data. Comparative studies with substituted BPP derivatives (e.g., BPP-OiPr, PLQY 73%) highlight the impact of functional groups on optical behavior .

Q. What safety protocols are critical when handling BPP-dione in laboratory settings?

Key protocols include:

- Using vacuums with HEPA filters to collect dust and prevent airborne dispersion.

- Storing the compound in sealed, dry containers to avoid oxidation or degradation.

- Following Chemical Hygiene Plans for spill containment and disposal.

- Avoiding compressed air for cleaning surfaces to minimize explosion risks from dust accumulation .

Advanced Research Questions

Q. How does the oxidation of BPP to BPP-dione alter its photophysical properties, and what methodological gaps exist?

Oxidation introduces quinone moieties, which reduce conjugation and alter electronic transitions. While BPP-OiPr derivatives show enhanced PLQY (73%), BPP-dione’s optical properties remain underexplored. Researchers should employ time-resolved fluorescence spectroscopy and density functional theory (DFT) calculations to map excited-state dynamics and electronic structure changes. Contradictions in literature (e.g., missing PLQY data for BPP-dione) necessitate standardized synthesis protocols and multi-technique validation .

Q. How can researchers design experiments to analyze BPP-dione’s stability under varying environmental conditions?

Accelerated aging studies under controlled O₂, humidity, and light exposure can assess stability. Spectroscopic monitoring (UV-vis, FTIR) at intervals detects degradation pathways. For example, tracking absorption peak shifts in THF solutions under UV light could reveal photo-oxidation byproducts. Coupling with HPLC-MS identifies degradation products, as demonstrated in studies of analogous diones .

Q. What strategies resolve contradictions in reported data on BPP-dione’s reactivity and optical behavior?

Discrepancies arise from variations in synthesis purity and characterization methods. To address this:

Q. Which advanced analytical techniques are suitable for detecting BPP-dione metabolites or reaction intermediates?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is effective for identifying adducts or metabolites, as shown in studies of benzo[a]pyrene-dione DNA adducts. Isotopic labeling (e.g., ¹³C-BPP-dione) can trace metabolic pathways in biological systems, while in situ Raman spectroscopy monitors real-time reaction dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.